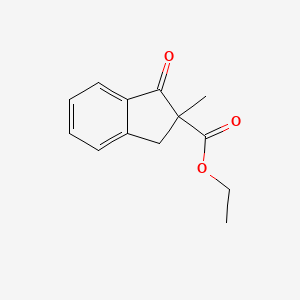
1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester is an organic compound with a complex structure. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of an ethyl ester group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. One common method includes the reaction of 1H-Indene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial production methods may involve more efficient catalytic processes and the use of continuous flow reactors to enhance yield and purity. The choice of solvents and reaction conditions can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: This compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated by its ability to form hydrogen bonds and interact with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester include:
1H-Indole-2-carboxylic acid, ethyl ester: Another ester derivative with a different core structure.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: A compound with a similar ester group but different ring system.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid: A structurally related compound with additional functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups and its reactivity profile, which makes it valuable for various synthetic and research applications.
Propriétés
Numéro CAS |
91910-16-6 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
ethyl 2-methyl-3-oxo-1H-indene-2-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-3-16-12(15)13(2)8-9-6-4-5-7-10(9)11(13)14/h4-7H,3,8H2,1-2H3 |
Clé InChI |
DCYDWCMLWSSBFA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC2=CC=CC=C2C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


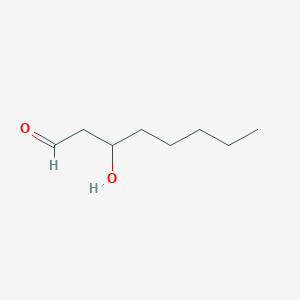
![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)

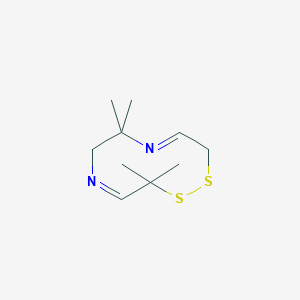
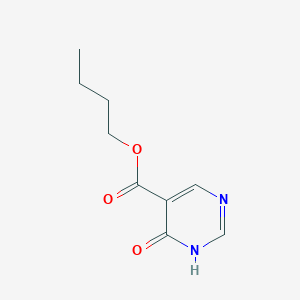
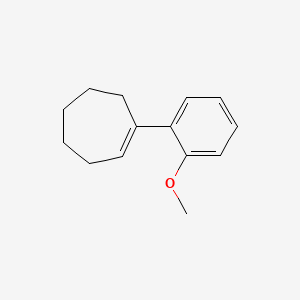
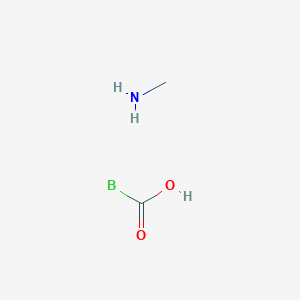
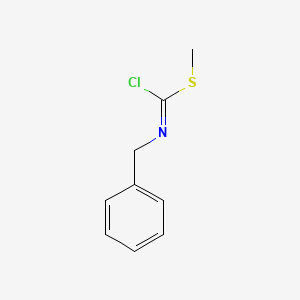
![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)


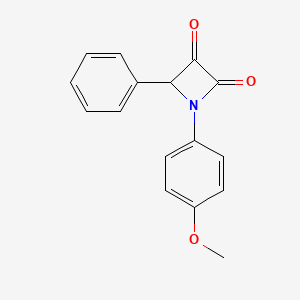
![1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene](/img/structure/B14363023.png)

